5-Bromo-8-methylquinoxaline
Description
Historical Development and Contemporary Significance of Quinoxaline (B1680401) Heterocycles in Organic Chemistry
The study of quinoxalines dates back to 1884, when Korner and Hinsberg first reported their synthesis through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com This straightforward and versatile reaction laid the groundwork for the exploration of a vast chemical space. Quinoxaline, also known as benzopyrazine, is a nitrogen-containing bicyclic heterocycle that has since become a privileged structure in medicinal and materials chemistry. nih.govpharmacophorejournal.commtieat.org
In contemporary organic chemistry, quinoxaline derivatives are recognized for their extensive range of biological activities. mdpi.com These compounds are integral to the development of pharmaceuticals, with various derivatives exhibiting antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. scholarsresearchlibrary.comsapub.org The structural motif is found in several antibiotics, such as echinomycin (B1671085) and levomycin. ipp.pt Beyond medicine, quinoxalines are employed in materials science as components in dyes, organic semiconductors, light-emitting materials for OLEDs, and building blocks for covalent organic frameworks. mdpi.commdpi.com The electron-deficient nature of the quinoxaline ring system contributes to its unique electronic properties and reactivity, making it a subject of continuous research interest. researchgate.net
Rationale for Targeted Research on Halogenated and Alkyl-Substituted Quinoxalines
The functionalization of the quinoxaline core with various substituents, particularly halogens and alkyl groups, is a key strategy for modulating its physicochemical and biological properties. This targeted approach allows for the fine-tuning of molecules for specific applications.
Halogenated Quinoxalines: The introduction of halogen atoms, such as bromine or chlorine, onto the quinoxaline scaffold has proven to be a highly effective strategy in materials and medicinal chemistry. In materials science, halogenation can optimize the photoelectric properties of quinoxaline-based molecules, which is particularly useful for enhancing the efficiency of organic solar cells. nih.gov For instance, halogenated quinoxalines have been shown to act as more efficient photoinitiators in polymerization processes compared to their non-halogenated counterparts. mdpi.com From a synthetic standpoint, the halogen atom serves as a versatile handle for further chemical modifications. The carbon-halogen bond, particularly a carbon-bromine bond, can readily participate in nucleophilic substitution and cross-coupling reactions, allowing for the construction of more complex molecular architectures. evitachem.comevitachem.com In medicinal chemistry, the presence of a halogen can be critical for biological potency; for example, a halogen at the 7-position of the quinoxaline ring was found to be crucial for anti-leishmanial activity. mdpi.com
Alkyl-Substituted Quinoxalines: The incorporation of alkyl groups is another important method for refining the characteristics of quinoxaline derivatives. In the context of polymer chemistry, varying the length and branching of alkyl side chains can precisely tune material properties, including absorption spectra and charge carrier mobility in polymers designed for solar cells. researchgate.net In synthetic organic chemistry, 2-alkyl-substituted quinoxalines are valuable precursors for creating biologically significant chiral molecules, such as 1,2,3,4-tetrahydroquinoxalines, through processes like asymmetric hydrogenation. nih.gov While early studies on some simple alkyl-substituted quinoxalines raised concerns about potential genotoxicity, more recent investigations using OECD-compliant testing methods have not substantiated these findings for the compounds examined, underscoring the importance of rigorous, modern toxicological evaluation. nih.gov
Position of 5-Bromo-8-methylquinoxaline within the Broader Quinoxaline Research Landscape
This compound is a disubstituted quinoxaline that embodies the strategic functionalization discussed previously. It incorporates both a halogen (bromo) and an alkyl (methyl) group on its benzene (B151609) ring, making it a specific and valuable intermediate in advanced chemical research.
The synthesis of this compound has been reported through several routes. A common laboratory-scale method involves the direct bromination of 5-methylquinoxaline (B1213170) using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile (B52724). vulcanchem.comchemicalbook.com This reaction selectively installs a bromine atom at the 5-position. An alternative synthesis pathway proceeds from 4-bromo-7-methyl-2,1,3-benzothiadiazole, which is converted to a diamine intermediate and subsequently condensed with glyoxal (B1671930) to form the this compound core. frontiersin.org
Within the broader research landscape, this compound serves primarily as a functionalized building block. Its utility is demonstrated in its use as a precursor for further synthetic transformations. For example, it is the starting material for the synthesis of 5-bromo-8-(bromomethyl)quinoxaline, a reaction that targets the methyl group for further halogenation. googleapis.com The presence of both the bromo and methyl groups provides two distinct points for modification, allowing for the sequential introduction of other functional groups. This positions the compound as a key intermediate in the synthesis of complex molecules, such as small molecule donors designed for use in bulk-heterojunction solar cells and other advanced materials. frontiersin.org
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1360599-43-4 | sigmaaldrich.cnsigmaaldrich.cn |
| Molecular Formula | C₉H₇BrN₂ | sigmaaldrich.cn |
| Molecular Weight | 223.07 g/mol | sigmaaldrich.cn |
| Physical Form | Solid | sigmaaldrich.cn |
| Mass Spectrometry | m/z = 222.9 [M+H]⁺ | chemicalbook.com |
Table 2: Representative Synthesis of this compound
| Starting Material | Reagent(s) | Conditions | Yield | Source(s) |
|---|
Compound Index
Table 3: Chemical Compounds Mentioned in this Article
| Compound Name |
|---|
| 5-Bromo-8-(bromomethyl)quinoxaline |
| This compound |
| 5-methylquinoxaline |
| Echinomycin |
| Glyoxal |
| Levomycin |
| N-bromosuccinimide (NBS) |
| o-phenylenediamine |
Properties
IUPAC Name |
5-bromo-8-methylquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-2-3-7(10)9-8(6)11-4-5-12-9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHKKOSICBRFOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)N=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 8 Methylquinoxaline and Its Precursors
Established Synthetic Pathways for the Quinoxaline (B1680401) Nucleus
The quinoxaline scaffold, a bicyclic system containing a benzene (B151609) ring fused to a pyrazine (B50134) ring, is a common motif in pharmacologically active compounds. nih.govnih.gov Its synthesis has been a subject of extensive research, leading to the development of several reliable methods. nih.govnih.gov
The most traditional and widely utilized method for quinoxaline synthesis involves the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. nih.govsapub.orgnih.gov This acid-catalyzed reaction typically proceeds by a double condensation, forming the pyrazine ring of the quinoxaline system. nih.govnih.gov While effective, this classical approach often necessitates high temperatures and prolonged reaction times. nih.govnih.gov
A variety of dicarbonyl compounds can be employed, including glyoxal (B1671930), biacetyl, and benzil, to yield different substituents on the pyrazine ring. sapub.orgtsijournals.com The choice of the 1,2-diamine determines the substitution pattern on the benzene portion of the quinoxaline.
| 1,2-Diamine | 1,2-Dicarbonyl Compound | Resulting Quinoxaline |
|---|---|---|
| o-Phenylenediamine (B120857) | Glyoxal | Quinoxaline |
| o-Phenylenediamine | Biacetyl | 2,3-Dimethylquinoxaline |
| o-Phenylenediamine | Benzil | 2,3-Diphenylquinoxaline |
To overcome the limitations of the classical method, numerous modifications have been developed. These include the use of various catalysts to improve reaction rates and yields under milder conditions. sapub.org Catalysts such as copper sulfate, nickel nanoparticles, and iodine have been successfully employed. sapub.orgnih.gov Microwave-assisted synthesis has also emerged as a powerful technique, significantly reducing reaction times. sapub.orgtsijournals.comnih.gov
Furthermore, the scope of the reaction has been expanded by using surrogates for 1,2-dicarbonyl compounds, such as α-haloketones, α-hydroxyketones, and epoxides. chim.itmtieat.orgnih.gov These alternative starting materials provide access to a wider range of substituted quinoxalines. The reaction of o-phenylenediamines with α-haloketones, for instance, proceeds through a condensation-oxidation sequence to afford the desired quinoxaline derivatives. nih.govchim.it
Specific Synthetic Approaches to 5-Bromo-8-methylquinoxaline
The synthesis of this compound requires precise control over the placement of the bromo and methyl groups on the quinoxaline core.
A direct and common method for the synthesis of this compound involves the regioselective bromination of a methylquinoxaline precursor, such as 5-methylquinoxaline (B1213170) or 8-methylquinoxaline. chemicalbook.com N-Bromosuccinimide (NBS) is a frequently used brominating agent for this purpose due to its ability to perform electrophilic aromatic substitution under controlled conditions. chemicalbook.comnih.govorganic-chemistry.org The reaction is typically carried out in a suitable solvent like acetonitrile (B52724). chemicalbook.comnih.gov
The regioselectivity of the bromination is influenced by the electronic effects of the substituents already present on the aromatic ring and the reaction conditions. lookchem.comresearchgate.net In the case of methylquinoxalines, the position of bromination can be directed by the interplay of the activating methyl group and the deactivating pyrazine ring. A documented synthesis of this compound starts from 5-methylquinoxaline, which upon reaction with N-bromosuccinimide in acetonitrile at 60°C, yields the desired product. chemicalbook.com
| Starting Material | Reagent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|---|
| 5-Methylquinoxaline | N-Bromosuccinimide (NBS) | Acetonitrile | 60 °C | This compound | 41% chemicalbook.com |
Multi-component reactions (MCRs) offer an efficient alternative for the direct construction of complex molecules like this compound in a single step from three or more starting materials. tcichemicals.comfrontiersin.orgnih.gov While specific MCRs for the direct synthesis of this compound are not extensively detailed in readily available literature, the principles of MCRs could be applied. Such a reaction would ideally involve a suitably substituted 1,2-diaminobenzene, a dicarbonyl species, and a bromine source, all converging to form the target molecule. The advantage of MCRs lies in their atom economy and reduction of synthetic steps. tcichemicals.comnih.gov
An alternative strategy involves the synthesis of a pre-functionalized aromatic diamine intermediate that already contains the desired bromo and methyl substituents. This diamine can then undergo the classical condensation reaction with a 1,2-dicarbonyl compound to form the quinoxaline ring. For the synthesis of this compound, this would require the preparation of 3-bromo-6-methylbenzene-1,2-diamine.
The synthesis of this specific diamine intermediate can be challenging and may involve multiple steps, including nitration, reduction, and halogenation of an appropriate starting material. Once the substituted diamine is obtained, its condensation with a simple dicarbonyl compound like glyoxal would yield this compound. This approach offers excellent control over the substitution pattern on the benzene ring of the quinoxaline.
Advanced and Sustainable Synthetic Strategies for Quinoxaline Derivatives
The synthesis of quinoxaline derivatives, including this compound, has evolved to incorporate more efficient, selective, and environmentally benign methods. These advanced strategies often lead to higher yields, reduced reaction times, and a lower environmental footprint compared to traditional synthetic routes.
Transition Metal-Catalyzed Coupling Reactions in Quinoxaline Synthesis
Transition metal catalysis has become an indispensable tool in the synthesis of complex heterocyclic compounds like quinoxalines. dntb.gov.uarsc.org Palladium-catalyzed cross-coupling reactions, in particular, are highly effective for the introduction of substituents onto the quinoxaline scaffold. jcsp.org.pkrsc.org For the synthesis of halogenated quinoxalines, these methods can be employed to either introduce the halogen atom or to further functionalize a halogenated quinoxaline intermediate.
Recent advancements have focused on the development of highly efficient catalyst systems that operate under mild conditions with low catalyst loadings. For instance, palladium catalysts are used in Sonogashira coupling reactions to couple terminal alkynes with aryl halides, a method that can be adapted for the synthesis of alkyne-substituted quinoxalines from their bromo-derivatives. jcsp.org.pk While direct catalytic C-H bromination of the quinoxaline core is less common, transition metal catalysts can be used to construct the quinoxaline ring itself from halogenated precursors. For example, a palladium-catalyzed reductive annulation of catechols and nitroarylamines provides a direct route to quinoxaline derivatives. rsc.orgresearchgate.net
The choice of ligand, solvent, and base is crucial for the success of these coupling reactions, influencing both the yield and selectivity of the desired product. The development of robust catalysts has enabled the synthesis of a wide array of functionalized quinoxalines that would be difficult to access through classical methods. rsc.org
Table 1: Examples of Transition Metal-Catalyzed Reactions in Quinoxaline Synthesis
| Catalyst System | Reaction Type | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Palladium complexes | Sonogashira Coupling | Bromo-quinoxaline, Terminal alkyne | Alkyne-substituted quinoxaline | jcsp.org.pk |
| Palladium complexes | Reductive Annulation | Catechol, Nitroarylamine | Quinoxaline derivative | rsc.orgresearchgate.net |
| Transition Metal-doped Carbon Aerogels | Catalytic Synthesis | o-phenylenediamine, α-hydroxy ketone | Quinoxaline derivative | uned.es |
Microwave-Assisted Synthesis for Reaction Acceleration and Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles. jocpr.come-journals.in The application of microwave irradiation in the synthesis of quinoxaline derivatives has been shown to be highly effective. udayton.eduablesci.com
The synthesis of quinoxalines typically involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. Under microwave irradiation, these reactions can often be completed in minutes, compared to hours or even days required for conventional heating methods. e-journals.in This rapid heating can minimize the formation of side products and degradation of sensitive functional groups. Moreover, microwave-assisted synthesis can often be performed under solvent-free conditions or with environmentally benign solvents, further enhancing its green credentials. e-journals.in
For the synthesis of halogenated quinoxalines, microwave assistance can be particularly advantageous. The high energy input can facilitate reactions that are sluggish under conventional heating, such as the nucleophilic substitution of less reactive halo-quinoxalines. One study demonstrated the synthesis of various quinoxaline derivatives in the presence of a catalyst under microwave irradiation with reaction times as short as 1 to 2.5 minutes. jocpr.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Quinoxaline Synthesis
| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield (%) - Microwave | Reference |
|---|---|---|---|---|
| Condensation of diamines and dicarbonyls | Hours to Days | Minutes | 80-90 | e-journals.in |
| Catalytic condensation | Slower | 1-2.5 min | Good to Excellent | jocpr.com |
Principles of Green Chemistry in the Preparation of Halogenated Quinoxalines
The principles of green chemistry are increasingly being integrated into the synthesis of quinoxalines to minimize environmental impact. ekb.egjocpr.combenthamdirect.com This involves the use of safer solvents, renewable starting materials, catalysts instead of stoichiometric reagents, and energy-efficient processes. ijirt.org
Key green chemistry approaches applicable to the synthesis of halogenated quinoxalines include:
Use of Greener Solvents: Replacing hazardous organic solvents with water, ethanol, or polyethylene (B3416737) glycol (PEG) can significantly improve the environmental profile of a synthesis. ripublication.com For example, the synthesis of quinoxaline derivatives has been successfully carried out in aqueous media. tandfonline.com
Catalysis: The use of reusable solid acid catalysts, nanocatalysts, or biocatalysts can replace corrosive and toxic reagents. nih.gov For instance, L-arabinose, a naturally occurring sugar, has been utilized as a catalyst for the eco-friendly synthesis of quinoxaline derivatives. tandfonline.com
Energy Efficiency: As discussed, microwave-assisted synthesis and ultrasound-assisted synthesis are energy-efficient techniques that can reduce reaction times and energy consumption. ijirt.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. Transition metal-catalyzed reactions often exhibit high atom economy. nih.gov
The synthesis of this compound can be made greener by choosing a synthetic route that incorporates these principles. For example, using a recyclable catalyst for the bromination step or conducting the reaction in a green solvent would be beneficial.
Strategies for Isolation and Purification in Research Scale Synthesis
The isolation and purification of the target compound are critical steps in any chemical synthesis to ensure the removal of unreacted starting materials, reagents, catalysts, and byproducts. For a solid compound like this compound, common purification techniques at the research scale include recrystallization and column chromatography.
Recrystallization: This is a widely used technique for purifying solid organic compounds. rochester.edu The principle relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. An impure solid is dissolved in a minimum amount of a hot solvent in which the compound has high solubility and the impurities have low solubility. Upon cooling, the pure compound crystallizes out, leaving the impurities in the solution. The choice of solvent is crucial for successful recrystallization. For halogenated aromatic compounds, common solvents include ethanol, ethyl acetate (B1210297), and hexane, or mixtures thereof. rochester.edu The purity of the recrystallized product is typically assessed by its melting point and spectroscopic methods.
Column Chromatography: This is a versatile purification technique used to separate compounds based on their differential adsorption onto a stationary phase. orgsyn.org For the purification of this compound, silica (B1680970) gel is a common stationary phase. The crude product is dissolved in a small amount of solvent and loaded onto the top of the column. A suitable eluent (a single solvent or a mixture of solvents) is then passed through the column. Compounds with different polarities will travel down the column at different rates, allowing for their separation. The fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product. The solvent is then removed to yield the purified compound. For bromo-substituted N-heterocycles, solvent systems such as dichloromethane/diethyl ether or dichloromethane/ethyl acetate are often effective. orgsyn.org
Following purification, the identity and purity of this compound would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis. researchgate.net
Chemical Reactivity and Derivatization Pathways of 5 Bromo 8 Methylquinoxaline
Reactivity Profiles of the Bromo-Substituent
The bromine atom at the 5-position is a key handle for introducing a wide array of functional groups. Its reactivity is characteristic of an aryl bromide, enabling transformations through several important mechanistic pathways.
Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions common with alkyl halides, SNAr with aryl halides typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comnih.gov The quinoxaline (B1680401) ring system itself is electron-deficient due to the presence of the two nitrogen atoms in the pyrazine (B50134) ring, which can facilitate nucleophilic attack. rsc.orgrsc.orgudayton.edu
However, for 5-Bromo-8-methylquinoxaline, the bromo substituent is on the benzene (B151609) portion of the heterocycle. The pyrazine ring's electron-withdrawing effect diminishes with distance, providing less activation at the C-5 position compared to positions on the pyrazine ring itself (e.g., C-2 or C-3). udayton.edu Therefore, direct SNAr at the C-5 position by displacing the bromide is generally challenging under standard conditions and typically requires harsh reaction conditions or further activation, for instance, through the introduction of additional powerful electron-withdrawing groups on the benzene ring. nih.govlookchem.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com Stabilization of this intermediate is crucial for the reaction to proceed, which is why electron-withdrawing groups in ortho/para positions are so effective. nih.gov
The most versatile and widely employed method for the functionalization of the bromo-substituent on this compound is through palladium-catalyzed cross-coupling reactions. These reactions offer a mild and efficient means to form new carbon-carbon and carbon-nitrogen bonds.
The Suzuki coupling reaction forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. researchgate.netpvamu.edu It is one of the most widely used cross-coupling reactions due to the mild reaction conditions and the low toxicity and stability of the boronic acid reagents. dntb.gov.ua The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the activated boronate species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. rsc.org
| Reaction Component | Typical Reagents/Conditions |
| Aryl Halide | This compound |
| Coupling Partner | Aryl/vinyl/alkyl-B(OH)₂, Aryl/vinyl/alkyl-B(OR)₂ |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, THF, DME, Water mixtures |
The Stille reaction couples an organohalide with an organotin compound (organostannane) catalyzed by palladium. researchgate.netpharmacophorejournal.com A key advantage of the Stille coupling is the tolerance of a wide variety of functional groups, as organostannanes are generally stable to air and moisture. youtube.com The catalytic cycle is similar to the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination. researchgate.net However, a significant drawback is the toxicity of the organotin reagents and byproducts. youtube.com
| Reaction Component | Typical Reagents/Conditions |
| Aryl Halide | This compound |
| Coupling Partner | Aryl/vinyl/alkyl-Sn(R)₃ (R = Bu, Me) |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ |
| Ligand | PPh₃, AsPh₃, P(furyl)₃ |
| Solvent | Toluene, THF, DMF, Dioxane |
| Additives | LiCl (sometimes used to accelerate transmetalation) |
The Buchwald–Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. nih.govresearchgate.net This reaction has largely replaced harsher classical methods for synthesizing aryl amines. nih.gov The choice of a suitable palladium catalyst and a sterically hindered phosphine (B1218219) ligand is critical for achieving high efficiency and broad substrate scope. rsc.org The reaction requires a base to deprotonate the amine, facilitating the formation of the palladium-amido complex that precedes reductive elimination. researchgate.net
| Reaction Component | Typical Reagents/Conditions |
| Aryl Halide | This compound |
| Coupling Partner | Primary or secondary amines (aliphatic or aromatic) |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | BINAP, dppf, Xantphos, Johnphos, XPhos |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF |
The bromo substituent can be converted into an organometallic species, which then acts as a potent nucleophile. The most common transformation is the formation of a Grignard reagent by reacting this compound with magnesium metal in an ethereal solvent like THF or diethyl ether.
This transformation inverts the polarity at the C-5 position from electrophilic to strongly nucleophilic. The resulting quinoxalinylmagnesium bromide can react with a wide range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. youtube.com
Reaction with Water/D₂O : Protonolysis or deuterolysis to replace the bromine with a hydrogen or deuterium (B1214612) atom.
Reaction with Carbon Dioxide : Carboxylation to form 8-methylquinoxaline-5-carboxylic acid after acidic workup.
Reaction with Aldehydes/Ketones : Formation of secondary or tertiary alcohols.
Reaction with Esters/Acid Chlorides : Acylation to form ketones, which may react further with a second equivalent of the Grignard reagent to yield tertiary alcohols. youtube.com
Another important transformation is metal-halogen exchange, typically using an organolithium reagent like n-butyllithium at low temperatures. This generates the highly reactive 5-lithio-8-methylquinoxaline, which can react with similar electrophiles as the Grignard reagent, often with enhanced reactivity.
Functionalization of the Methyl Group (e.g., Benzylic Bromination, Oxidation)
The methyl group at the C-8 position is attached to an aromatic ring, making it a "benzylic" position. The C-H bonds at this position are weaker than typical alkyl C-H bonds because radical, cationic, or anionic intermediates formed at this site can be stabilized by resonance with the aromatic system. chemistrysteps.com This unique reactivity allows for selective functionalization.
Benzylic Bromination : The methyl group can undergo free-radical bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator such as light (hν) or benzoyl peroxide. masterorganicchemistry.comyoutube.com This reaction, often called the Wohl-Ziegler reaction, selectively installs a bromine atom on the benzylic carbon, converting the methyl group into a bromomethyl group (5-Bromo-8-(bromomethyl)quinoxaline). masterorganicchemistry.com The resulting benzylic bromide is a versatile intermediate, readily participating in nucleophilic substitution (SN1/SN2) and elimination (E1/E2) reactions. youtube.com
Oxidation : The benzylic methyl group can be oxidized to a carboxylic acid. masterorganicchemistry.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are commonly used for this transformation. pvamu.edupharmacophorejournal.com Under controlled conditions, the alkyl substituent can be fully oxidized to a carboxyl group while leaving the aromatic quinoxaline core intact. pharmacophorejournal.com This reaction provides a route to 5-bromoquinoxaline-8-carboxylic acid, a derivative that offers further opportunities for functionalization, such as amide bond formation.
Reactivity of the Quinoxaline Nitrogen Heterocycle
The quinoxaline ring system is generally deactivated towards electrophilic aromatic substitution (EAS). The two nitrogen atoms in the pyrazine ring are electronegative and exert a strong electron-withdrawing inductive effect, making the entire heterocyclic system electron-deficient and thus less reactive towards electrophiles. pharmacophorejournal.com
When EAS reactions do occur, they proceed preferentially on the carbocyclic (benzene) ring rather than the electron-poor pyrazine ring. In the case of this compound, the directing effects of the existing substituents on the benzene ring must be considered:
Methyl Group (-CH₃) : An activating, ortho-, para-directing group.
Bromo Group (-Br) : A deactivating, ortho-, para-directing group.
The potential sites for electrophilic attack are C-6 and C-7. The methyl group at C-8 directs electrophiles to the C-7 position (ortho). The bromo group at C-5 directs electrophiles to the C-6 position (ortho) and C-8 position (para, already substituted). The powerful deactivating effect of the fused pyrazine ring, combined with the deactivating nature of the bromine atom, suggests that forcing conditions (e.g., strong acids, high temperatures) would be necessary to achieve electrophilic substitution, such as nitration or halogenation, on the benzene ring. The outcome would depend on the specific electrophile and reaction conditions, with substitution likely occurring at the C-7 position, influenced by the activating methyl group, or the C-6 position.
Reactions with Carbonyls and Other Electrophiles
The reaction of this compound with carbonyl compounds and other electrophiles is largely centered around the transformation of the bromine atom into an organometallic species, which then acts as a nucleophile.
A primary method to achieve this is through lithium-halogen exchange. Treatment of this compound with strong organolithium bases, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78°C) can generate the corresponding 5-lithio-8-methylquinoxaline. This highly reactive intermediate can then engage in nucleophilic addition to a variety of carbonyl compounds. For instance, reaction with aldehydes or ketones would yield secondary or tertiary alcohols, respectively. Quenching the lithiated species with dimethylformamide (DMF) would introduce a formyl group at the 5-position, leading to 8-methylquinoxaline-5-carbaldehyde.
Similarly, the formation of a Grignard reagent is another viable pathway. By reacting this compound with magnesium metal, the corresponding Grignard reagent, 5-(bromomagnesio)-8-methylquinoxaline, can be prepared. This organomagnesium compound, while less reactive than its organolithium counterpart, readily participates in reactions with electrophiles. For example, it can add to carbonyl carbons, and its reaction with carbon dioxide, followed by an acidic workup, would yield 8-methylquinoxaline-5-carboxylic acid. The chemoselectivity of Grignard reagent formation from dihalogenated precursors suggests that the bromine atom is more reactive than a chlorine atom in the same molecule, a principle that can be extended to the selective reaction of the bromo-substituent in this compound in the presence of other, less reactive halogens.
Direct electrophilic attack on the quinoxaline ring of this compound is generally challenging due to the electron-deficient nature of the pyrazine ring. However, activation of the ring, for instance, through N-oxidation, can facilitate reactions with electrophiles. The resulting quinoxaline N-oxide is more susceptible to electrophilic attack.
Ring Transformations and Rearrangement Reactions
While specific ring transformation and rearrangement reactions of this compound are not extensively documented, the quinoxaline scaffold can participate in such transformations under specific conditions. For instance, certain quinoxalinone derivatives can undergo acid-catalyzed rearrangement to form 2-heteroaryl-substituted benzimidazoles. Although this has not been explicitly demonstrated for this compound, it suggests a potential pathway for skeletal rearrangement within this class of compounds.
Furthermore, the synthesis of fused polycyclic quinoxaline derivatives often involves in-situ ring formation from appropriately substituted precursors. For example, visible-light-induced decarboxylative radical coupling of ortho-substituted arylisocyanides can lead to the formation of highly functionalized pyrrolo[1,2-a]quinoxalines. While this is a method of synthesis rather than a transformation of the pre-formed this compound, it highlights the potential for building complex ring systems onto the quinoxaline core.
Ring-closing metathesis (RCM) is a powerful tool for the synthesis of unsaturated nitrogen heterocycles. Quinoxaline-based ligands have been developed for ruthenium catalysts used in RCM, demonstrating the interaction of the quinoxaline moiety with transition metals. It is conceivable that a diene-substituted derivative of this compound could undergo intramolecular RCM to form a new fused ring system.
Regioselective and Chemoselective Transformations for Complex Molecular Architectures
The presence of a bromine atom at the C5 position makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are paramount for the regioselective and chemoselective construction of complex molecules.
Palladium-Catalyzed Cross-Coupling Reactions:
The C-Br bond at the 5-position is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds. Several key cross-coupling reactions can be employed:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 5-position. The reaction conditions are generally mild and tolerate a variety of functional groups, making it a highly versatile tool for elaborating the quinoxaline core.
Heck Reaction: The Heck reaction facilitates the coupling of this compound with an alkene. This reaction is catalyzed by a palladium complex and typically requires a base. The outcome is the formation of a new carbon-carbon bond at the 5-position with the introduction of a substituted vinyl group.
Sonogashira Coupling: This powerful reaction enables the formation of a carbon-carbon triple bond by coupling this compound with a terminal alkyne. The reaction is co-catalyzed by palladium and copper complexes and requires a base. This provides a direct route to 5-alkynyl-8-methylquinoxalines, which are valuable intermediates for further transformations. organic-chemistry.orgwikipedia.org
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling this compound with a primary or secondary amine. wikipedia.orglibretexts.org This is a crucial method for the synthesis of 5-amino-8-methylquinoxaline derivatives, which are of interest in medicinal chemistry. The choice of palladium catalyst and ligand is critical for the success of this transformation. ias.ac.inbeilstein-journals.orgorganic-chemistry.org
The following table summarizes representative conditions for these cross-coupling reactions, drawing analogies from similar bromo-substituted heterocyclic systems:
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃ or K₂CO₃ | Toluene/Water or Dioxane/Water |
| Heck | Alkene | Pd(OAc)₂ with PPh₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile (B52724) |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or Piperidine | THF or DMF |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ with Xantphos or BINAP | NaOt-Bu or Cs₂CO₃ | Toluene or Dioxane |
Regioselective Functionalization via Directed Metalation:
Beyond cross-coupling, the regioselective functionalization of the quinoxaline ring can be achieved through directed metalation strategies. While the bromine atom provides a handle for functionalization at the 5-position, other positions can be targeted through the use of directing groups. For instance, in the closely related quinoline (B57606) system, a combination of bromine-magnesium exchange and directed deprotonation using specific magnesium-based reagents allows for the sequential and regioselective introduction of functional groups at various positions on the heterocyclic core. acs.org This suggests that similar strategies could be developed for this compound to achieve a high degree of control over the substitution pattern, enabling the synthesis of highly functionalized and complex quinoxaline derivatives.
The chemoselectivity in these transformations is also a key aspect. In molecules containing multiple reactive sites, the reaction conditions can often be tuned to favor the reaction at a specific position. For example, in a molecule containing both a bromo and a chloro substituent, palladium-catalyzed cross-coupling reactions can often be performed selectively at the more reactive C-Br bond.
Spectroscopic and Structural Characterization in Contemporary Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. While specific ¹H and ¹³C NMR spectral data for 5-Bromo-8-methylquinoxaline are not widely reported in publicly available literature, the application of advanced NMR methods would be critical for its unambiguous characterization.
¹H NMR Spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. The spectrum would be expected to show distinct signals for the aromatic protons on the quinoxaline (B1680401) core and a characteristic signal for the methyl group protons. The chemical shifts (δ) and coupling constants (J) would be invaluable in assigning the specific positions of the protons on the bicyclic ring system.
¹³C NMR Spectroscopy , including techniques like Distortionless Enhancement by Polarization Transfer (DEPT), would reveal the number of different carbon environments and distinguish between methyl (CH₃), methine (CH), and quaternary carbons.
Two-Dimensional (2D) NMR Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would reveal proton-proton couplings within the same spin system, helping to trace the connectivity of the aromatic protons. An HSQC spectrum would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are directly bonded. msu.edu For this compound, a NOESY experiment would be crucial in confirming the spatial proximity between the methyl group protons at position 8 and the aromatic proton at position 7, thus solidifying the structural assignment.
Hypothetical ¹H and ¹³C NMR Data for this compound This table is for illustrative purposes to show the type of data obtained from NMR spectroscopy, as specific experimental data is not readily available.
| Atom Type | Position | Expected Chemical Shift Range (ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | Aromatic CH | 7.5 - 9.0 | d, t, dd |
| ¹H | -CH₃ | 2.5 - 3.0 | s |
| ¹³C | Aromatic C-Br | 110 - 125 | Quaternary |
| ¹³C | Aromatic C-CH₃ | 130 - 145 | Quaternary |
| ¹³C | Aromatic CH | 120 - 140 | CH |
| ¹³C | Pyrazine (B50134) C | 140 - 155 | CH or Quaternary |
| ¹³C | -CH₃ | 15 - 25 | CH₃ |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₇BrN₂), HRMS would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its molecular formula. chemscene.com A low-resolution mass spectrometry result has indicated a protonated molecule at an m/z of 222.9 [M+H]⁺. chemicalbook.com
Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) techniques would offer detailed insights into the molecule's fragmentation patterns. By inducing fragmentation and analyzing the resulting daughter ions, it is possible to deduce the structural connectivity of the molecule. The fragmentation of this compound would likely involve the loss of the bromine atom, the methyl group, or cleavage of the quinoxaline ring system, providing valuable structural information.
Expected HRMS Data for this compound This table is for illustrative purposes, showing the type of data obtained from HRMS.
| Ion | Calculated m/z | Observed m/z | Formula |
|---|---|---|---|
| [M+H]⁺ | 222.9869 | To be determined | C₉H₈BrN₂ |
| [M-Br]⁺ | 143.0655 | To be determined | C₉H₇N₂ |
| [M-CH₃]⁺ | 207.9713 | To be determined | C₈H₄BrN₂ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum arises from vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability.
For this compound, IR spectroscopy would be expected to show characteristic absorption bands corresponding to:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aliphatic C-H stretching of the methyl group: Occurring just below 3000 cm⁻¹.
C=N and C=C stretching vibrations of the quinoxaline ring system: Found in the 1650-1450 cm⁻¹ region.
C-Br stretching: Generally appearing in the fingerprint region at lower wavenumbers. vscht.cz
Characteristic Infrared Absorption Ranges for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H (methyl) | Stretching | 3000 - 2850 |
| C=N (quinoxaline ring) | Stretching | 1650 - 1550 |
| C=C (aromatic ring) | Stretching | 1600 - 1450 |
| C-Br | Stretching | 680 - 515 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals (typically π or non-bonding n orbitals) to higher energy anti-bonding orbitals (π*). The wavelengths of maximum absorption (λₘₐₓ) are indicative of the extent of conjugation in the molecule.
The quinoxaline ring system is an extended aromatic system, and as such, this compound is expected to exhibit strong absorption in the UV region. The spectrum would likely show multiple absorption bands corresponding to π → π* transitions. The position and intensity of these bands are influenced by the substituents on the quinoxaline core. The bromo and methyl groups, while not dramatically altering the fundamental electronic structure, would cause subtle shifts in the absorption maxima compared to unsubstituted quinoxaline. Analysis of the UV-Vis spectrum would provide valuable insight into the electronic properties of the molecule.
X-ray Crystallography for Single Crystal and Powder Diffraction Studies of Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. A single-crystal X-ray diffraction study of this compound would provide a wealth of information, including:
Bond lengths and angles: Precise measurements of all interatomic distances and angles within the molecule.
Confirmation of stereochemistry and regiochemistry: Unambiguous confirmation of the positions of the bromo and methyl substituents.
Molecular conformation: The exact spatial orientation of the atoms in the crystal lattice.
Intermolecular interactions: Details of how the molecules pack together in the crystal, including any π-π stacking, halogen bonding, or other non-covalent interactions.
Powder X-ray diffraction (PXRD) could be used to analyze a polycrystalline sample, providing a characteristic diffraction pattern that can be used for phase identification and to assess sample purity. Although no crystal structure for this compound has been reported in the searched literature, this technique remains the gold standard for solid-state structural elucidation.
Chiral Analytical Techniques (if applicable to chiral derivatives)
This compound itself is an achiral molecule as it possesses a plane of symmetry. Therefore, chiral analytical techniques are not applicable to the parent compound. However, if chiral derivatives were to be synthesized, for example, by introducing a chiral center in a substituent attached to the quinoxaline core, then techniques such as chiral chromatography (e.g., HPLC with a chiral stationary phase) or circular dichroism (CD) spectroscopy would be necessary to separate the enantiomers and study their chiroptical properties.
Computational Chemistry and Theoretical Investigations of 5 Bromo 8 Methylquinoxaline
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. chemrxiv.org This method is employed to determine the optimized molecular geometry of 5-Bromo-8-methylquinoxaline, corresponding to the lowest energy conformation of the molecule. By calculating the electron density, DFT methods can accurately predict various electronic properties. researchgate.net The choice of functional and basis set is crucial for obtaining reliable results that are in good agreement with experimental data. For a molecule containing bromine, a basis set that includes polarization and diffuse functions is generally recommended for higher accuracy.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. thaiscience.info The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netnih.gov For this compound, the HOMO is expected to be distributed over the electron-rich quinoxaline (B1680401) ring system, while the LUMO would also be located on the aromatic system. The energy gap can be used to predict the molecule's behavior in chemical reactions and its potential for applications in materials science.
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
Note: These values are illustrative and would be determined through specific DFT calculations.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netwolfram.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red regions indicate negative electrostatic potential, where nucleophilic attack is likely, while blue regions denote positive potential, susceptible to electrophilic attack. researchgate.net For this compound, the nitrogen atoms of the quinoxaline ring are expected to be regions of negative potential, making them likely sites for interaction with electrophiles. The bromine atom, due to its electronegativity, will also influence the charge distribution across the molecule.
DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. researchgate.net For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms in this compound can aid in the interpretation of experimental NMR spectra. nih.govnih.gov Similarly, the vibrational frequencies from theoretical Infrared (IR) spectra can be calculated and compared with experimental IR data to identify characteristic vibrational modes of the molecule. researchgate.net Discrepancies between calculated and experimental values can often be reconciled by applying scaling factors.
Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound
| Proton | Predicted (ppm) | Experimental (ppm) |
|---|---|---|
| H-2 | 8.90 | 8.85 |
| H-3 | 8.65 | 8.60 |
| H-6 | 7.80 | 7.75 |
| H-7 | 7.60 | 7.55 |
| CH₃ | 2.50 | 2.45 |
Note: These values are for illustrative purposes.
A significant application of DFT is in the study of reaction mechanisms. chemrxiv.org By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the high-energy structures that connect reactants and products. technologynetworks.commit.edu The energy barrier of the transition state determines the rate of the reaction. For this compound, DFT could be used to investigate various reactions, such as nucleophilic aromatic substitution, and to understand the energetic favorability of different reaction pathways.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and interacts with its environment. For this compound, MD simulations could be used to explore its conformational flexibility and to study its interactions with solvent molecules or biological macromolecules. This information is particularly valuable for understanding how the compound might behave in a biological system or in solution.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or properties of chemicals based on their molecular structures. These models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. The computational methods discussed above, such as DFT, can be used to calculate a wide range of electronic and structural descriptors for this compound. These descriptors could then be used to build QSAR or QSPR models to predict, for example, its potential biological activity or its physicochemical properties like solubility and boiling point.
Molecular Mechanics and Semi-Empirical Methods for Conformational Searching
The exploration of a molecule's potential energy surface to identify its stable conformers is a cornerstone of computational chemistry. For a semi-rigid molecule like this compound, molecular mechanics and semi-empirical methods offer a computationally efficient approach to conformational searching, primarily focusing on the rotation around single bonds. In the case of this compound, the principal source of conformational isomerism arises from the rotation of the methyl group attached to the quinoxaline core.
Molecular mechanics methods, based on classical physics, treat molecules as a collection of atoms held together by springs. The energy of a particular conformation is calculated using a force field, which is a set of parameters that define the energy cost associated with bond stretching, angle bending, torsional angles, and non-bonded interactions. A conformational search systematically rotates the C-C bond connecting the methyl group to the quinoxaline ring and calculates the potential energy at each incremental step. This process generates a potential energy profile that reveals the energy minima corresponding to stable conformers and the energy barriers to rotation.
Semi-empirical methods, on the other hand, provide a simplified quantum mechanical description of the molecule. uni-muenchen.de These methods, such as AM1 or PM3, use a combination of quantum mechanics and empirical parameters to approximate the electronic structure and energy of a molecule. uni-muenchen.de While more computationally intensive than molecular mechanics, they can offer a more accurate description of the electronic effects that may influence conformational preferences. A conformational search using semi-empirical methods would similarly involve the systematic rotation of the methyl group, with the energy at each step being calculated using the chosen semi-empirical Hamiltonian.
For this compound, a conformational search would likely reveal that the staggered conformations of the methyl group relative to the plane of the quinoxaline ring are the most stable due to minimized steric hindrance. The energy barrier to rotation of the methyl group is expected to be relatively low, indicating that at room temperature, the methyl group is likely to be freely rotating.
To illustrate the type of data generated from such a study, a hypothetical potential energy scan for the rotation of the methyl group in this compound is presented below. In this hypothetical scan, the dihedral angle is defined by a hydrogen atom of the methyl group, the carbon of the methyl group, the C8 carbon of the quinoxaline ring, and the C7 carbon of the quinoxaline ring.
Hypothetical Potential Energy Scan of Methyl Group Rotation in this compound
| Dihedral Angle (degrees) | Relative Energy (kcal/mol) - Molecular Mechanics (MMFF94) | Relative Energy (kcal/mol) - Semi-Empirical (AM1) |
| 0 | 2.5 | 2.8 |
| 30 | 1.3 | 1.5 |
| 60 | 0.0 | 0.0 |
| 90 | 1.3 | 1.5 |
| 120 | 2.5 | 2.8 |
| 150 | 1.3 | 1.5 |
| 180 | 0.0 | 0.0 |
The hypothetical data in the table illustrates that the lowest energy conformers are found at dihedral angles of 60 and 180 degrees, corresponding to staggered conformations. The highest energy conformers are at 0 and 120 degrees, representing eclipsed conformations. The energy barrier to rotation in this illustrative example is 2.5 kcal/mol according to the molecular mechanics calculation and 2.8 kcal/mol based on the semi-empirical method. These values are typical for the rotation of a methyl group attached to an aromatic ring.
While no specific experimental or detailed computational studies on the conformational analysis of this compound have been published, the application of molecular mechanics and semi-empirical methods provides a foundational understanding of its conformational landscape. These methods are invaluable for predicting the predominant conformations and the dynamics of intramolecular motions, which can be crucial for understanding its chemical reactivity and biological activity.
Research Applications in Advanced Materials Science
Exploration in Organic Electronic Devices
Quinoxaline (B1680401) derivatives are recognized as a significant class of materials for organic electronic devices. beilstein-journals.org Their electron-deficient nature makes them excellent candidates for n-type semiconductors and electron-acceptor (A) components in donor-acceptor (D-A) systems, which are fundamental to the function of many organic electronic devices. beilstein-journals.orgresearchgate.net The structural tunability of the quinoxaline ring allows for precise modification of electronic and physical properties, optimizing performance for specific applications. beilstein-journals.orgpolymer.cn
The quinoxaline moiety is a key component in the design of materials for Organic Light-Emitting Diodes (OLEDs), particularly as emitters and hosts. nih.govcore.ac.uk Quinoxaline-based compounds are used to create systems that exhibit fluorescence across the visible spectrum and into the near-infrared (NIR). rsc.orgst-andrews.ac.uk They are often employed as the electron-accepting core in D-A or D-A-D type molecules, where attaching different electron-donating groups allows for the fine-tuning of the emission color and efficiency. researchgate.net
Researchers have successfully developed deep-blue, green, and red-emitting materials by modifying the molecular structure of quinoxaline derivatives. rsc.orgst-andrews.ac.ukscholaris.ca Furthermore, these compounds are instrumental in creating emitters that exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows OLEDs to overcome the 25% theoretical limit on internal quantum efficiency for conventional fluorescent emitters, leading to devices with significantly higher performance. rsc.org For example, TADF emitters based on a tetrahydrophenazine acceptor, a quinoxaline-related structure, have achieved high external quantum efficiencies (EQE) and brightness in OLEDs. rsc.org
Table 1: Performance of Selected Quinoxaline-Based OLEDs
| Emitter Type | Emission Color | Max. EQE (%) | Max. Brightness (cd/m²) | Reference |
| TADF Emitter | Blue-Green | 15.3% | 36,480 | rsc.org |
| D-A-D Type | Yellow | - | - | researchgate.net |
| TADF Aggregate | Deep-Red | 0.3% | - | st-andrews.ac.uk |
| TADF Aggregate | NIR | 0.04% | - | st-andrews.ac.uk |
This table presents performance data for various OLEDs using derivatives of the core quinoxaline structure.
In the field of photovoltaics, quinoxaline-based materials, particularly conjugated polymers, have emerged as highly promising for use in the active layer of organic solar cells (OSCs). rsc.orgresearchgate.net The electron-deficient quinoxaline unit serves as an excellent acceptor block for constructing D-A copolymers. This architecture helps to lower the bandgap of the material, enabling broader absorption of the solar spectrum. polymer.cn The weak electron-deficient character of the quinoxaline unit compared to other acceptors is advantageous for achieving higher open-circuit voltages (Voc) in solar cell devices. researchgate.net
The versatility of the quinoxaline structure allows for extensive modification, such as the introduction of different side chains or functional groups, to fine-tune the material's energy levels (HOMO/LUMO), solubility, and film morphology, all of which are critical for device performance. rsc.orgresearchgate.net This has led to the development of quinoxaline-based polymer solar cells with power conversion efficiencies (PCEs) exceeding 12%. d-nb.info Quinoxaline derivatives are also being developed as non-fullerene acceptors (NFAs), which have shown tremendous promise for boosting the efficiency and stability of OSCs. nih.govd-nb.inforsc.org
Table 2: Photovoltaic Performance of Selected Quinoxaline-Based Organic Solar Cells
| Material Type | Role | Power Conversion Efficiency (PCE) | Reference |
| Quinoxaline-based NFA | Acceptor | 12.19% | d-nb.info |
| Quinoxaline-based NFA | Acceptor | 10.67% | d-nb.info |
| Quinoxaline-based Polymer | Donor | >11% | rsc.orgresearchgate.net |
| Quinoxaline-based NFA | Acceptor | 6.37% | d-nb.info |
This table presents performance data for various OSCs using derivatives of the core quinoxaline structure.
Efficient charge transport is fundamental to the operation of organic semiconductor devices. beilstein-journals.org Quinoxaline derivatives have been identified as highly attractive electron-transporting materials (ETMs) due to their high electron affinity and thermal stability. beilstein-journals.orgresearchgate.netnih.gov Their tunable LUMO (Lowest Unoccupied Molecular Orbital) energy levels allow for effective electron injection and transport from the active layer to the cathode in devices like OLEDs and OSCs. beilstein-journals.org
In addition to electron transport, the quinoxaline scaffold is being integrated into Hole Transport Materials (HTMs) for perovskite solar cells. polymer.cnmdpi.comnih.gov In these designs, the quinoxaline unit acts as a moderate electron-withdrawing acceptor within a larger molecular framework. mdpi.com This strategic incorporation helps to improve molecular planarity, enhance hole mobility, and promote efficient charge transfer at the interface between the perovskite and the hole transport layer, ultimately leading to higher device efficiency and stability. mdpi.comnih.gov The development of quinoxaline-based materials that can block holes while efficiently transporting electrons is also a key area of research for optimizing device performance by preventing charge recombination at interfaces. beilstein-journals.org
Luminescent and Optoelectronic Property Studies
The inherent photophysical properties of the quinoxaline core make it a valuable chromophore for functional dyes and luminescent materials. core.ac.uknih.gov The electronic properties of quinoxaline-based molecules can be systematically tuned by modifying their chemical structure, particularly in a D-A configuration. researchgate.net This allows for the creation of materials whose absorption and emission spectra cover a broad range from the UV to the NIR. researchgate.net
Studies have shown that the fluorescence of quinoxaline derivatives can be highly sensitive to their environment, a property known as solvatochromism, where the emission color changes with the polarity of the solvent. core.ac.ukresearchgate.net This makes them suitable for applications as fluorescent sensors. nih.gov Researchers have also explored unique luminescent behaviors such as aggregation-induced emission (AIE), where the molecules are non-emissive in solution but become highly fluorescent in an aggregated state. rsc.orgscholaris.ca This property is highly desirable for applications in solid-state lighting and sensing. The combination of the quinoxaline core with different donor and π-conjugated units provides a powerful strategy for developing advanced materials with tailored optoelectronic and luminescent characteristics. mdpi.com
Role as a Building Block in the Synthesis of Conjugated Polymers and Covalent Organic Frameworks (COFs)
5-Bromo-8-methylquinoxaline is a valuable chemical intermediate, or building block, for synthesizing more complex macromolecular structures. Its bromine atom provides a reactive site for cross-coupling reactions, such as Suzuki or Stille coupling, which are standard methods for creating carbon-carbon bonds and assembling conjugated polymers.
Quinoxaline units are frequently incorporated as the electron-accepting monomer in the backbone of D-A conjugated polymers. polymer.cnrsc.orgresearchgate.net These polymers are the workhorse materials for organic photovoltaics and other electronic applications.
Furthermore, building blocks like this compound are used in the bottom-up construction of Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers with highly ordered structures and tailorable porosity. The integration of nitrogen-rich heterocyclic units like quinoxaline into the COF backbone can impart specific electronic, optical, and catalytic properties to the resulting framework.
Corrosion Inhibition Studies and Mechanistic Insights
Quinoxaline derivatives have been extensively investigated as effective corrosion inhibitors for metals, particularly for steel in acidic environments like hydrochloric acid (HCl). bohrium.comsrce.hracs.org The protective action of these molecules stems from their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. acs.orgimist.ma
The inhibition mechanism involves the interaction between the inhibitor molecule and the metal. The nitrogen heteroatoms in the quinoxaline ring possess lone pairs of electrons, which can coordinate with vacant d-orbitals of iron atoms on the steel surface. bohrium.com Additionally, the π-electrons of the aromatic system contribute to the adsorption process. This process, which involves both physical adsorption (physisorption) and chemical bond formation (chemisorption), blocks the active sites for corrosion, thereby reducing both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. bohrium.comtandfonline.com As a result, quinoxaline derivatives are classified as mixed-type inhibitors. acs.orgtandfonline.com The efficiency of inhibition typically increases with the concentration of the quinoxaline derivative, with studies reporting efficiencies as high as 98%. srce.hrresearchgate.net
Table 3: Corrosion Inhibition Efficiency of Selected Quinoxaline Derivatives on Steel in 1 M HCl
| Quinoxaline Derivative | Max. Inhibition Efficiency (%) | Method | Reference |
| 2-phenyl-3-(prop-2-yn-1-yloxy) quinoxaline (PYQX) | 98.1% | EIS | srce.hr |
| (E)−3-(2-(benzofuran-2-yl)vinyl)quinoxalin-2(1H)-one (FR115) | 91.3% | PDP | tandfonline.com |
| 4-(quinoxalin-2-yl)phenol (PHQX) | >90% (qualitative) | Weight Loss | acs.org |
| 6-methyl-2,3-diphenylquinoxaline (Q-CH₃) | 90.2% | - | tandfonline.com |
| MeSQX | 92% | - | researchgate.net |
EIS: Electrochemical Impedance Spectroscopy; PDP: Potentiodynamic Polarization. This table presents performance data for various derivatives of the core quinoxaline structure.
Research Applications in Medicinal Chemistry and Chemical Biology Excluding Clinical Data
Investigation of Biological Activities in In Vitro Systems
In vitro studies are fundamental to discovering the therapeutic potential of a chemical entity. For 5-Bromo-8-methylquinoxaline, the extent of such investigations appears to be in nascent stages.
The quinoxaline (B1680401) nucleus is a well-established pharmacophore in the development of antimicrobial agents, with various derivatives demonstrating potent activity against bacteria, fungi, viruses, and parasites. mdpi.comnih.govresearchgate.netekb.eg However, specific peer-reviewed studies detailing the in vitro evaluation of this compound against these microbial classes are not prominently available in the scientific literature. Consequently, its spectrum of activity, minimum inhibitory concentrations (MICs), and potential as an antibacterial, antifungal, antiviral, or antiparasitic agent remain uncharacterized. nih.govnih.govnih.govresearchgate.net
Many quinoxaline derivatives have been identified as promising anticancer agents that can induce apoptosis (programmed cell death) and interfere with critical cellular signaling pathways in cancer cells. nih.govnih.govnih.gov These pathways often include those regulated by Ras/Raf/MEK/ERK and PI3K/Akt, which are crucial for cell proliferation and survival. nih.gov Despite the significant interest in the quinoxaline scaffold for oncology, dedicated studies investigating the cytotoxic effects of this compound on cancer cell lines, its ability to induce apoptosis, or its impact on specific oncogenic pathways have not been widely published. Therefore, its potential as a targeted anticancer agent is yet to be determined.
The structural framework of quinoxaline is integral to numerous kinase inhibitors, which are a major class of targeted cancer therapies. ekb.eg Derivatives have been developed to selectively inhibit receptor tyrosine kinases such as Platelet-Derived Growth Factor Receptor (PDGFR), FMS-like Tyrosine Kinase 3 (FLT3), KIT, and Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in various cancers. nih.govmdpi.com There is, however, a lack of specific published data on the enzyme inhibitory activity of this compound. Its potency and selectivity profile against key kinases like FLT3, PDGFRα, KIT, or EGFR have not been reported in the available literature.
Beyond antimicrobial and anticancer applications, quinoxaline derivatives have been explored for other pharmacological activities, including anti-inflammatory and analgesic effects. nih.govscielo.brresearchgate.netnih.govsilae.it The potential of this compound in these areas remains unexplored, as specific research on its ability to modulate inflammatory pathways or inhibit processes like lipid accumulation is not currently available.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) analyses are critical in medicinal chemistry for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. mdpi.comresearchgate.net These studies involve synthesizing and testing a series of related analogues to understand how specific structural modifications—such as the placement of the bromo and methyl groups on the quinoxaline core—affect biological activity and physicochemical properties. As there is a lack of published biological data for this compound and a corresponding series of analogues, a detailed SAR or SPR analysis for this specific compound cannot be constructed.
Molecular Docking and Chemoinformatics for Target Prediction and Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to the active site of a target protein. This chemoinformatic tool is invaluable for hypothesizing mechanisms of action and guiding drug design. While molecular docking could theoretically be used to predict the potential biological targets for this compound, there are no specific, published docking studies or broader chemoinformatic analyses for this compound in the scientific literature. Such studies would be essential to predict its ligand-protein interactions and prioritize it for in vitro screening against predicted targets.
Rational Design and Synthesis of Quinoxaline-Based Ligands and Bioactive Compounds
The rational design of bioactive molecules based on the this compound scaffold leverages the distinct chemical properties of its substituents to optimize interactions with biological targets and enhance pharmacokinetic profiles. The strategic positioning of the bromo and methyl groups offers multiple avenues for structural modification and optimization.
The bromine atom at the 5-position is a particularly attractive functional group for medicinal chemists as it serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of chemical moieties to explore the chemical space around the quinoxaline core and to modulate the biological activity of the resulting derivatives. For instance, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions can be employed to introduce aryl, alkynyl, and amino groups, respectively. These modifications can lead to the synthesis of compounds with tailored properties, such as enhanced binding affinity to a specific protein target or improved solubility. The ability to systematically vary the substituents at this position is a cornerstone of structure-activity relationship (SAR) studies, aiming to identify the optimal chemical features for a desired biological effect.
The methyl group at the 8-position, often referred to as a "magic methyl" in medicinal chemistry, can significantly influence the pharmacological properties of a molecule. rsc.orgnih.gov Its presence can enhance binding affinity to a target protein by engaging in favorable hydrophobic interactions within a binding pocket. nih.gov Furthermore, the methyl group can act as a metabolic shield, sterically hindering the enzymatic degradation of the quinoxaline core, thereby improving the metabolic stability and oral bioavailability of the compound. researchgate.net The strategic placement of methyl groups can also induce conformational changes in the molecule, pre-organizing it into a bioactive conformation that is more favorable for binding to its target. rsc.org
The synthesis of this compound itself is typically achieved through the bromination of 5-methylquinoxaline (B1213170). A common laboratory-scale synthesis involves the reaction of 5-methylquinoxaline with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile (B52724). This reaction provides a direct route to the desired product, which can then be used as a key building block for the synthesis of more complex bioactive molecules.
Interactive Data Table: Synthetic Overview of this compound
| Property | Value |
| Starting Material | 5-Methylquinoxaline |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | Acetonitrile |
| General Reaction Type | Electrophilic Aromatic Substitution (Bromination) |
| Key Intermediate | This compound |
| Downstream Reactions | Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig cross-coupling reactions |
Prodrug Design and Mechanisms of Activation (e.g., N-Oxides)
Prodrug design is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug. For quinoxaline-based compounds, the formation of N-oxides at one or both of the nitrogen atoms in the pyrazine (B50134) ring is a particularly promising prodrug approach. nih.govnih.gov This strategy is especially relevant for developing hypoxia-activated prodrugs (HAPs), which are designed to be selectively activated in the low-oxygen environment characteristic of solid tumors. nih.govresearchgate.net
The general mechanism for the activation of quinoxaline N-oxide prodrugs involves their bioreduction in hypoxic conditions. In normoxic (normal oxygen) tissues, the N-oxide group is relatively stable. However, in the hypoxic environment of tumors, reductase enzymes, such as cytochrome P450 reductases, can reduce the N-oxide to the parent quinoxaline. nih.gov This one-electron reduction generates a radical anion that, in the absence of oxygen, can undergo further reactions to release a cytotoxic agent or become a cytotoxic species itself, leading to DNA damage and cell death. nih.govnih.gov
While specific research on this compound N-oxide as a prodrug is not extensively documented, the principles of this approach are broadly applicable. This compound can be chemically oxidized to its corresponding N-oxide or di-N-oxide using oxidizing agents like peroxy acids. The resulting N-oxide would be a prodrug candidate. The presence of the bromo and methyl groups could influence the electronic properties of the quinoxaline ring system, potentially affecting the ease of reduction and, consequently, the activation kinetics of the prodrug. For instance, electron-withdrawing groups can facilitate the reduction of the N-oxide, potentially enhancing its hypoxia-selective activation.
The synthesis of quinoxaline N-oxides can be achieved through various methods, including the direct oxidation of the parent quinoxaline or through cyclization reactions, such as the Beirut reaction, which involves the condensation of benzofuroxans with enamines or enolates. nih.gov
Interactive Data Table: Conceptual Prodrug Strategy for this compound
| Feature | Description |
| Prodrug Moiety | N-Oxide |
| Activation Condition | Hypoxia (low oxygen) |
| Activating Enzymes | Reductases (e.g., cytochrome P450 reductases) |
| Mechanism | Bioreduction of the N-oxide to the parent quinoxaline, leading to the formation of a cytotoxic species. nih.govnih.gov |
| Potential Advantage | Selective targeting of hypoxic tumor cells, potentially reducing systemic toxicity. |
| Synthetic Approach | Direct oxidation of this compound or cyclization reactions like the Beirut reaction. nih.gov |
Catalytic Applications and Coordination Chemistry
Investigation of 5-Bromo-8-methylquinoxaline as a Ligand in Transition Metal Complexes
There is currently no available research that specifically investigates this compound as a ligand for transition metal complexes. While the coordination chemistry of quinoxaline (B1680401) and other derivatives is a field of active research, with studies detailing their interactions with various transition metals, rsc.org the specific ligand behavior of this compound remains unexplored. The electronic and steric effects of the bromo and methyl substituents could potentially alter the ligand's properties, but without experimental data, any predictions would be purely speculative.
Applications in Homogeneous and Heterogeneous Catalysis
Consistent with the lack of research into its coordination chemistry, there are no documented applications of this compound in either homogeneous or heterogeneous catalysis. The broader class of quinoxaline compounds has been utilized in various catalytic transformations, orientjchem.orgijpsjournal.com but the specific catalytic activity of this compound has not been reported. Research into the catalytic potential of related compounds, such as 8-methylquinoline, has shown that the presence of the 8-methyl group can be leveraged in C-H activation reactions catalyzed by transition metals. nih.gov However, similar studies involving this compound are absent from the literature.
Synthesis and Characterization of Metal-Quinoxaline Coordination Compounds
While a synthetic route for this compound itself has been documented, chemicalbook.com there are no published reports on the synthesis and characterization of its coordination compounds with any transition metals. The general synthesis of metal-quinoxaline complexes is a well-established area, rsc.org but these studies have focused on other derivatives of the parent quinoxaline molecule.
Future Research Directions and Emerging Trends
Development of Novel and Green Synthetic Methodologies for Structural Diversity
The future synthesis of 5-Bromo-8-methylquinoxaline and its analogs is increasingly focused on environmentally benign and efficient methods that allow for broad structural diversification. Traditional synthetic routes, while effective, often involve harsh conditions, toxic solvents, or long reaction times. nih.govnih.gov The development is shifting towards "Green Chemistry" techniques to overcome these limitations.
Promising green methodologies for quinoxaline (B1680401) synthesis that can be adapted for this compound derivatives include:
Ultrasound and Microwave Irradiation : These energy-efficient techniques can significantly shorten reaction times and improve yields. acs.orgresearchgate.net For instance, microwave-assisted synthesis of some quinoxaline derivatives has been shown to increase yields to 85-89% within minutes, compared to moderate yields over several hours with conventional heating. acs.org
Mechanochemistry : Techniques like grinding solids together using a mortar and pestle ("Grindstone Chemistry") can initiate reactions with minimal energy input and without the need for solvents. researchgate.net
On-Water Synthesis : Utilizing water as a solvent is a key green chemistry principle. On-water synthesis of quinoxalines, sometimes coupled with sonication, has been shown to be an expeditious and environmentally friendly method. digitellinc.com
Catalyst-Free Protocols : Developing synthetic routes that proceed efficiently without a catalyst under mild conditions, such as room temperature, represents a significant advance in sustainable chemistry. researchgate.net
These novel methods are crucial for creating libraries of this compound derivatives with diverse functional groups, enabling the exploration of a wider range of chemical and biological properties.
Advanced Analytical Techniques for In Situ Reaction Monitoring and High-Throughput Screening
To accelerate the discovery and optimization of synthetic routes and applications for quinoxaline derivatives, researchers are turning to advanced analytical and screening methods.
In Situ Reaction Monitoring: Real-time monitoring of chemical reactions provides immediate insights into reaction kinetics, mechanisms, and the formation of transient intermediates. spectroscopyonline.com Techniques applicable to the synthesis of this compound include:
Spectroscopic Methods : Techniques such as Nuclear Magnetic Resonance (NMR), Raman, and Infrared (IR) spectroscopy can be used to track the consumption of reactants and the formation of products in real-time. spectroscopyonline.comuvic.ca
Mass Spectrometry (MS) : Pressurized Sample Infusion-Electrospray Ionization-Mass Spectrometry (PSI-ESI-MS) is a powerful tool for monitoring catalytic intermediates and elucidating reaction pathways. uvic.ca
High-Throughput Screening (HTS): HTS allows for the rapid testing of numerous reaction conditions or compound variations. A notable innovation is the use of microdroplet reactions combined with mass spectrometry. nih.govnih.govresearchgate.net This platform enables the screening of optimal synthesis conditions by examining variables like solvent composition, flow rate, and spray voltage in milliseconds, a significant acceleration compared to bulk-phase reactions. nih.govnih.govdoaj.org This approach can be used to quickly identify the most efficient and economical methods for synthesizing diverse quinoxaline libraries. nih.govresearchgate.net
| Parameter | Conventional Bulk-Phase Reaction | Microdroplet Reaction | Reference |
| Reaction Time | Hours | Milliseconds to Seconds | nih.gov, nih.gov |
| Catalyst | Often required | Not required | nih.gov, researchgate.net |
| Yield | Variable, often unsatisfactory | Significantly improved (e.g., up to 90%) | nih.gov, researchgate.net |
| Screening Speed | Slow | High-throughput | nih.gov, nih.gov |
Synergistic Integration of Computational and Experimental Approaches for Predictive Design
The convergence of computational modeling and experimental validation is revolutionizing the design of new molecules for specific functions. jddhs.com This integrated approach accelerates the discovery process for derivatives of this compound by prioritizing the most promising candidates for synthesis and testing. nih.govnih.gov
Key computational tools include:
Molecular Docking : This technique predicts how a molecule binds to a specific target protein, which is crucial for designing new therapeutic agents. acs.orgmdpi.com Docking studies can rationalize the binding mechanisms of promising quinoxaline candidates with target enzymes like PARP-1 or the active sites of viral proteins. mdpi.comnih.gov
Quantitative Structure-Activity Relationships (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, helping to predict the potency of new derivatives. jddhs.com
In Silico ADMET Prediction : The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is vital in early-stage drug discovery to assess the drug-likeness of new compounds and identify potential liabilities before costly synthesis. mdpi.com
This synergistic workflow, where computational predictions guide experimental work and experimental results refine computational models, creates an efficient feedback loop for the rational design of novel quinoxaline-based compounds. nih.gov
Exploration of New Biological Targets and Elucidation of Novel Mechanisms of Action
Quinoxaline derivatives are known for a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. nih.govcore.ac.ukresearchgate.net However, for many of these compounds, the precise molecular targets and mechanisms of action are not fully understood, which hinders their further development. nih.gov
Future research will focus on:
Identifying Novel Targets : By drawing parallels between the structural requirements for different biological activities, researchers can tailor quinoxaline scaffolds to engage new targets. nih.gov Potential new targets for quinoxaline derivatives include Toll-like receptor 7 (TLR7) for immunomodulation, de-ubiquitination enzymes involved in viral replication, and the Hepatitis C Virus Internal Ribosome Entry Site (HCV-IRES) RNA. nih.govacs.org
Mechanism Elucidation : A deeper understanding of how these molecules work at a cellular level is critical. For example, some quinoxaline 1,4-di-N-oxides are known to be bioreductive drugs, meaning they are activated under low-oxygen conditions, a characteristic that could be exploited for targeting hypoxic tumors. nih.gov
Combating Drug Resistance : The emergence of resistance to existing antimicrobial agents necessitates the discovery of new compounds with novel mechanisms. core.ac.uk Quinoxaline derivatives represent a promising class of compounds in this regard.
| Potential Biological Target | Therapeutic Area | Reference |
| PARP-1 | Anticancer | mdpi.com |
| De-ubiquitination enzymes | Antiviral (e.g., Anti-SARS-CoV) | nih.gov |
| Toll-like receptor 7 (TLR7) | Immunomodulation | nih.gov |
| HCV-IRES RNA | Antiviral (Hepatitis C) | acs.org |
| 5-HT3 Receptor | Antidepressant / Antiemetic | core.ac.uk |
| Aortic Smooth Muscle Cells | Anti-atherosclerosis | core.ac.uk |
Expanding Applications in Advanced Functional Materials and Nanotechnology
Beyond their biological applications, quinoxaline derivatives possess unique physicochemical properties that make them attractive for use in materials science and nanotechnology. rsc.org Future research is expected to increasingly explore the potential of this compound and its derivatives in these areas.
Emerging applications include:
Organic Electronics : The quinoxaline scaffold is a component in efficient electroluminescent materials, organic semiconductors, and dyes, making these compounds suitable for use in Organic Light-Emitting Diodes (OLEDs) and organic solar cells. nih.govrsc.org
Fluorescent Materials and Sensors : The inherent fluorescence of some quinoxaline derivatives can be harnessed to develop chemical sensors or fluorescent probes for biological imaging. researchgate.netrsc.org
Nanotechnology : The synthesis of nanoparticles from quinoxaline derivatives has been reported, with findings indicating high fluorescence. researchgate.net These nanomaterials could be developed for applications in diagnostics, imaging, or targeted drug delivery.
The ability to tune the electronic and photophysical properties of the quinoxaline core through chemical modification suggests that a vast design space remains to be explored for creating next-generation functional materials.
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-8-methylquinoxaline, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves bromination of 8-methylquinoxaline using reagents like N-bromosuccinimide (NBS) under controlled conditions. Key variables include solvent choice (e.g., CCl₄ or DMF), temperature (60–80°C), and catalyst (e.g., AIBN for radical-initiated reactions). Optimize yield by monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (NBS:substrate ratio ~1.1:1). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity >95% .
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer: Use a multi-technique approach:
- NMR : Compare - and -NMR spectra with literature data for quinoxaline derivatives. For example, aromatic protons in quinoxaline cores appear at δ 7.8–8.5 ppm, while methyl groups resonate near δ 2.5–3.0 ppm .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 227 [M+H]⁺ for C₉H₇BrN₂) and isotopic patterns consistent with bromine.
- Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., C: 47.61%, H: 3.11%, N: 12.36%) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation.
- Storage : Keep in airtight containers away from oxidizers and light. Label with hazard warnings (e.g., "Harmful if inhaled").
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for Suzuki-Miyaura coupling. Bromine’s electron-withdrawing effect lowers LUMO energy, favoring oxidative addition with Pd catalysts.
- Docking Studies : Simulate interactions with biological targets (e.g., kinase enzymes) to prioritize synthetic analogs for pharmacological testing .
Q. How should researchers resolve contradictions in reported biological activity data for quinoxaline derivatives?
Methodological Answer:
- Meta-Analysis : Compare datasets from peer-reviewed studies (e.g., IC₅₀ values in cancer cell lines) while controlling for variables like cell passage number, assay type (MTT vs. ATP-luminescence), and solvent (DMSO concentration ≤0.1%).
- Dose-Response Validation : Replicate experiments with standardized protocols and include positive controls (e.g., doxorubicin for cytotoxicity assays) .
Q. What strategies optimize the regioselectivity of functionalizing this compound?
Methodological Answer:
- Directing Groups : Introduce temporary substituents (e.g., -OMe) to steer electrophilic substitution.
- Transition Metal Catalysis : Use Pd(0)/ligand systems (e.g., SPhos) for selective C–H activation at the 3-position. Confirm regiochemistry via NOESY or X-ray crystallography .
Methodological Best Practices
Q. How to design a robust SAR study for this compound analogs?
Methodological Answer:
- Scaffold Diversification : Synthesize derivatives with substitutions at positions 2, 3, and 6.
- Biological Screening : Test in parallel assays (e.g., antimicrobial + kinase inhibition) to identify multifunctional leads.
- Data Normalization : Use Z-scores to compare activity across assays and minimize batch effects .
Q. What are reliable methods for detecting degradation products of this compound under physiological conditions?
Methodological Answer:
- LC-MS/MS : Simulate physiological pH (7.4) and temperature (37°C) in PBS buffer. Monitor degradation over 48h with a C18 column and ESI ionization.
- Stability Indicators : Track parent compound depletion and identify hydrolyzed products (e.g., demethylated or debrominated species) .
Data Reproducibility and Reporting
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
